molecular formula C9H12ClNO2 B128585 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide CAS No. 848694-10-0

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide

Cat. No.: B128585
CAS No.: 848694-10-0
M. Wt: 201.65 g/mol
InChI Key: LWEDMPDRWLOJDD-UHFFFAOYSA-N
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Description

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide is an organic compound with the molecular formula C9H12ClNO2. It is a derivative of pyridine, characterized by the presence of a chloromethyl group, a methoxy group, and two methyl groups attached to the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Action Environment

It is soluble in water , which could potentially influence its stability and efficacy.

Preparation Methods

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Pharmaceutical Intermediates

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-oxide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the preparation of ATPase inhibitors, which are important for treating conditions like hypertension and cancer. The compound can be synthesized from 3,5-dimethyl-4-methoxypyridine derivatives through several chemical reactions, including nitration and chlorination processes .

1.2. Genotoxicity Studies

Recent studies have highlighted the importance of this compound in assessing genotoxic impurities in pharmaceuticals, such as Esomeprazole magnesium. A gas chromatography-mass spectrometry (GC-MS) method was developed to quantify residuals of this compound among other impurities. The method demonstrated high recovery rates and established limits of quantification (LOQ) and detection (LOD), indicating its utility in quality control within pharmaceutical manufacturing .

Analytical Applications

2.1. Residual Analysis in Drug Formulations

The compound is utilized in analytical chemistry for the detection and quantification of residual solvents and impurities in drug formulations. The GC-MS method mentioned earlier not only applies to Esomeprazole but can also be adapted for other drugs containing similar structural motifs, enhancing its relevance in pharmaceutical analysis .

2.2. Environmental Monitoring

Due to its water solubility and potential mobility in the environment, this compound can be monitored as a contaminant in water systems. Its detection is crucial for assessing environmental safety and compliance with regulatory standards regarding pharmaceutical waste .

Case Studies

Study Application Findings
Genotoxicity Study on EsomeprazoleResidual analysisDeveloped a validated GC-MS method demonstrating recovery rates of 99% to 116% for various impurities including this compound .
Synthesis of ATPase InhibitorsPharmaceutical synthesisThe compound is used as an intermediate for synthesizing ATPase inhibitors, showcasing its importance in drug development .

Comparison with Similar Compounds

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide can be compared with similar compounds such as:

    2-Chloromethyl-3,4-dimethoxypyridine: This compound has two methoxy groups instead of one, which may affect its reactivity and applications.

    2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.

    4-Methoxy-2-[(RS)-(5-methoxy-1H-benzimidazol-2-yl)sulfinyl]methyl-3,5-dimethylpyridine 1-oxide: A related compound with a benzimidazole moiety, used in pharmaceutical applications.

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide (CMMDP) is an organic compound with significant implications in pharmaceutical chemistry. Its unique structural features, including a chloromethyl group, methoxy group, and two methyl groups on a pyridine ring, make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly proton pump inhibitors like omeprazole. This article explores the biological activity of CMMDP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₂ClNO₂
  • Molecular Weight : 201.75 g/mol
  • Structure : CMMDP is characterized by:
    • A chloromethyl group at the 2-position
    • A methoxy group at the 4-position
    • Methyl groups at the 3 and 5 positions

CMMDP exhibits biological activity primarily through its reactivity as a nucleophile due to the chloromethyl group. This reactivity allows for nucleophilic substitution reactions that can lead to the formation of various derivatives with potentially enhanced biological properties. The compound's ability to undergo oxidation further expands its utility in synthetic organic chemistry, particularly in drug development.

Antimicrobial Activity

Research indicates that CMMDP and its derivatives may possess antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

CMMDP has been investigated for its anticancer activity. In vitro studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, modifications to the pyridine structure have resulted in compounds with IC₅₀ values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

CompoundCell LineIC₅₀ (μM)
CMMDP Derivative AMCF-73.1
CMMDP Derivative BHCT1162.2
DoxorubicinMCF-70.04

Mechanisms of Anticancer Activity

The anticancer effects of CMMDP derivatives may be attributed to:

  • Induction of apoptosis in cancer cells
  • Inhibition of cell proliferation via cell cycle arrest
  • Modulation of oxidative stress pathways

Synthesis and Evaluation of Derivatives

A series of studies have synthesized various derivatives of CMMDP to evaluate their biological activities. For example:

  • Study A focused on synthesizing methoxy-substituted derivatives and assessing their antiproliferative effects against multiple cancer cell lines.
  • Study B explored the structural modifications leading to improved solubility and bioavailability, which are crucial for therapeutic efficacy.

Comparison with Other Compounds

CMMDP's biological activity has been compared with other known pharmaceuticals such as omeprazole and esomeprazole. Its unique structural modifications provide distinct advantages in reactivity and potential therapeutic outcomes.

Properties

IUPAC Name

2-(chloromethyl)-4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6-5-11(12)8(4-10)7(2)9(6)13-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEDMPDRWLOJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CCl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619373
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848694-10-0
Record name 2-(Chloromethyl)-4-methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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